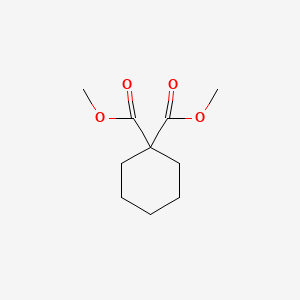

Dimethyl Cyclohexane-1,1-dicarboxylate

説明

特性

CAS番号 |

72963-31-6 |

|---|---|

分子式 |

C10H16O4 |

分子量 |

200.23 g/mol |

IUPAC名 |

dimethyl cyclohexane-1,1-dicarboxylate |

InChI |

InChI=1S/C10H16O4/c1-13-8(11)10(9(12)14-2)6-4-3-5-7-10/h3-7H2,1-2H3 |

InChIキー |

GGCUUOGRTPMFQK-UHFFFAOYSA-N |

正規SMILES |

COC(=O)C1(CCCCC1)C(=O)OC |

製品の起源 |

United States |

Dimethyl cyclohexane-1,1-dicarboxylate chemical properties and structure

Geminal Constraint in Medicinal Chemistry: Synthesis, Properties, and Applications

Executive Summary

Dimethyl cyclohexane-1,1-dicarboxylate (CAS: 14047-29-1) is a critical cycloaliphatic building block characterized by geminal substitution at the C1 position. Unlike its regiospecific isomers (1,2-, 1,3-, or 1,4-dicarboxylates), the 1,1-isomer introduces a quaternary carbon center that imposes significant conformational restriction on downstream derivatives.

This guide details the physicochemical profile, validated synthesis protocols, and the strategic utility of this compound in generating 1-aminocyclohexanecarboxylic acid (Achc) —a non-proteinogenic amino acid used to stabilize peptide secondary structures (helices and turns) in peptidomimetic drug design.

Part 1: Structural Analysis & Physicochemical Profile

The Geminal Effect (Thorpe-Ingold)

The structural value of dimethyl cyclohexane-1,1-dicarboxylate lies in the Thorpe-Ingold effect (gem-dialkyl effect). The two ester groups on the same carbon compress the internal bond angle of the cyclohexane ring. In synthetic applications, this pre-organizes the molecule for intramolecular reactions (cyclization) and restricts the conformational freedom of peptide chains when incorporated as an amino acid analog.

Physicochemical Data Table

Note: Researchers must distinguish this compound from the common industrial monomer dimethyl cyclohexane-1,4-dicarboxylate (CAS 94-60-0).[1]

| Property | Value | Notes |

| IUPAC Name | Dimethyl cyclohexane-1,1-dicarboxylate | Geminal substitution |

| CAS Number | 14047-29-1 | CRITICAL: Do not confuse with 1,4-isomer (94-60-0) |

| Molecular Formula | C₁₀H₁₆O₄ | |

| Molecular Weight | 200.23 g/mol | |

| Appearance | Colorless to pale yellow liquid | May crystallize at low temps |

| Density | ~1.11 g/mL | at 25°C |

| Refractive Index | 1.455 | |

| Boiling Point | 105–110°C (at 10 mmHg) | Extrapolated from homologs |

| Solubility | Soluble in MeOH, EtOH, Et₂O, CHCl₃ | Immiscible with water |

Part 2: Synthesis Protocol (The Malonate Cyclization)

Reaction Logic

The synthesis utilizes a double nucleophilic substitution (

Causality:

-

Reagent Choice: 1,5-dibromopentane is selected to close the 6-membered ring.

-

Base Selection: NaH is preferred over alkoxides in small-scale high-purity synthesis to prevent transesterification byproducts, though NaOMe/MeOH is acceptable for scale-up.

-

Dilution: High dilution is not strictly necessary due to the favorable kinetics of 6-membered ring formation, but controlled addition manages the exotherm.

Validated Protocol

Scale: 100 mmol basis

Reagents:

-

Dimethyl malonate (13.2 g, 100 mmol)

-

1,5-Dibromopentane (23.0 g, 100 mmol)

-

Sodium Hydride (60% dispersion in oil, 8.8 g, ~220 mmol)

-

Solvent: Anhydrous THF (300 mL) or DMF/THF mix.

Step-by-Step Workflow:

-

Enolate Formation:

-

Charge a flame-dried 3-neck flask with NaH (washed with hexanes to remove oil if high purity is required) and anhydrous THF under Nitrogen/Argon.

-

Cool to 0°C.[2]

-

Add Dimethyl malonate dropwise over 30 minutes. Observation: Vigorous

evolution. Stir for an additional 30 minutes at 0°C to ensure complete deprotonation.

-

-

Alkylation & Cyclization:

-

Add 1,5-dibromopentane dropwise to the enolate solution.

-

Allow the mixture to warm to room temperature, then heat to reflux (66°C) for 4–6 hours.

-

Monitoring: Check TLC (Silica, 20% EtOAc/Hexane). The malonate spot (

~0.4) should disappear; the product spot will be less polar.

-

-

Work-up:

-

Cool to 0°C. Quench carefully with saturated

solution (excess NaH will foam). -

Extract aqueous layer 3x with Diethyl Ether or EtOAc.

-

Wash combined organics with Brine, dry over

, and concentrate[2] -

Purification: Vacuum distillation is required to separate the product from unreacted dibromide or oligomers.

-

Synthesis Flowchart (Graphviz)

Figure 1: Step-by-step logic for the construction of the cyclohexane ring via malonate dialkylation.

Part 3: Reactivity & Functionalization[4]

The primary utility of dimethyl cyclohexane-1,1-dicarboxylate is as a precursor to 1-aminocyclohexanecarboxylic acid (Achc) . This transformation typically proceeds via partial hydrolysis followed by a Curtius Rearrangement.

Hydrolysis to the 1,1-Dicarboxylic Acid

Complete hydrolysis yields the diacid, a stable solid.

-

Reagents: KOH (aqueous), Ethanol, Reflux.

-

Outcome: 1,1-Cyclohexanedicarboxylic acid (Solid, MP ~179°C).

-

Note: Acidification must be performed carefully at low temperature to avoid decarboxylation to the mono-acid.

The Curtius Rearrangement (Route to Amino Acids)

This is the critical pathway for drug discovery.

-

Partial Hydrolysis: Convert diester to the half-ester (mono-methyl ester).

-

Acyl Azide Formation: React the free acid with DPPA (Diphenylphosphoryl azide) or

followed by -

Rearrangement: Heat induces loss of

, forming an Isocyanate.[3][4] -

Trapping:

-

Trap with Benzyl Alcohol

Cbz-protected amino acid. -

Trap with Water

Free amino acid (1-amino-1-cyclohexanecarboxylic acid).

-

Reaction Divergence Diagram (Graphviz)

Figure 2: The chemical genealogy from the diester to the pharmacologically relevant amino acid.

Part 4: Pharmaceutical Relevance[6][7]

Conformational Restriction in Peptidomimetics

The derivative 1-aminocyclohexanecarboxylic acid (Achc) is an

-

Mechanism: The bulky cyclohexane ring at the

position sterically forbids the formation of -

Application: Used to stabilize short peptides against enzymatic degradation (proteolysis) and to force receptor-binding conformations.

Distinction from Gabapentinoids

Researchers often conflate 1,1-dicarboxylates with Gabapentin precursors.

-

Gabapentin: 1-(aminomethyl)cyclohexaneacetic acid (

-amino acid). -

Achc (from 1,1-dicarboxylate): 1-aminocyclohexanecarboxylic acid (

-amino acid). -

Relevance: While not the direct precursor to Gabapentin, the 1,1-dicarboxylate is essential for synthesizing rigid analogs of Gabapentin where the amine is directly attached to the ring, altering the lipophilicity and binding profile for the

subunit of calcium channels.

Part 5: Safety & Handling

| Hazard Class | Description | Mitigation |

| Irritant (H315/H319) | Causes skin and serious eye irritation. | Wear nitrile gloves and safety goggles. |

| Reactivity (Reagents) | Sodium Hydride: Reacts violently with water/moisture. | Use flame-dried glassware; quench excess base with inert alcohol or solid |

| Alkylating Agents | 1,5-Dibromopentane: Potential mutagen/alkylator. | Handle in a fume hood; quench waste streams with dilute NaOH. |

References

-

Synthesis of 1,1-Dicarboxylates: Mariella, R. P., & Raube, R. (1953). Diethyl 1,1-Cyclobutanedicarboxylate. Organic Syntheses, 33, 23. (Protocol adapted for cyclohexane analog).

-

Thorpe-Ingold Effect: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Journal of the Chemical Society, Transactions, 107, 1080-1106.

-

Curtius Rearrangement Applications: Scriven, E. F., & Turnbull, K. (1988).[5] Azides: their preparation and synthetic uses.[3][4] Chemical Reviews, 88(2), 297-337.

-

Peptidomimetics (Achc): Toniolo, C., et al. (1993). 1-Aminocyclohexanecarboxylic acid (Achc): a difficult-to-activate, helix-inducing, achiral C alpha-tetrasubstituted alpha-amino acid. The Journal of Peptide Research, 45.

-

Chemical Data: PubChem Compound Summary for CID 10965525, Dimethyl cyclohexane-1,1-dicarboxylate.

Sources

Application Notes & Protocols: A Guide to Cyclopropanation Strategies for the Synthesis of gem-Dicarboxylate Derivatives

Abstract

Cyclopropane rings bearing a gem-dicarboxylate moiety are invaluable structural motifs in organic synthesis, serving as versatile building blocks for complex molecules and appearing in numerous biologically active compounds.[1][2] Their unique conformational constraints and electronic properties make them attractive for applications in drug discovery and materials science. This guide provides an in-depth overview of key cyclopropanation protocols for the synthesis of these important derivatives. We will delve into the mechanistic underpinnings of transition-metal catalyzed, ylide-mediated, and carbenoid-based methodologies, offering detailed, step-by-step protocols and expert insights to guide researchers in their synthetic endeavors.

Introduction: The Significance of gem-Dicarboxylate Cyclopropanes

The cyclopropane ring, a three-membered carbocycle, is a recurring feature in natural products and pharmaceuticals.[1][2] The incorporation of a gem-dicarboxylate group at one of the ring carbons introduces a site for further functionalization and modulates the electronic nature of the ring. These "donor-acceptor" cyclopropanes are highly valued synthetic intermediates due to the ring strain, which can be strategically released in various transformations.[3] This guide focuses on practical and reliable methods for their synthesis, catering to the needs of researchers in both academic and industrial settings.

Transition-Metal Catalyzed Cyclopropanation: The Diazo-Malonate Approach

The reaction of alkenes with diazo compounds, catalyzed by transition metals like rhodium and copper, is one of the most effective strategies for cyclopropane synthesis.[1] For the preparation of gem-dicarboxylate derivatives, dialkyl diazomalonates are the most common carbene precursors.

Rhodium(II)-Catalyzed Cyclopropanation

Dirhodium(II) carboxylates, such as dirhodium(II) tetraacetate (Rh₂(OAc)₄), are exceptionally efficient catalysts for the decomposition of diazo compounds and the subsequent transfer of the resulting carbene to an alkene.[3] The reaction is generally proposed to proceed through a concerted, though asynchronous, pathway.[1]

Mechanism of Rhodium-Catalyzed Cyclopropanation:

-

Catalyst Activation: The rhodium(II) catalyst reacts with the diazomalonate to form a rhodium-carbene intermediate, with the concomitant loss of dinitrogen gas.

-

Carbene Transfer: The electrophilic carbene is then transferred to the alkene in a concerted step to form the cyclopropane ring. The stereochemistry of the alkene is typically retained in the product.

Figure 1: Catalytic cycle for rhodium-catalyzed cyclopropanation.

Experimental Protocol: Rhodium(II)-Catalyzed Cyclopropanation of Styrene with Dimethyl Diazomalonate

This protocol is adapted from a general procedure for the cyclopropanation of alkenes using a highly efficient rhodium catalyst.[4][5]

Materials:

-

Dirhodium(II) tetraacetate (Rh₂(OAc)₄)

-

Styrene (freshly distilled)

-

Dimethyl diazomalonate (handle with care, potentially explosive)[6][7]

-

Dichloromethane (DCM, anhydrous)

-

Magnetic stirrer and stir bar

-

Round-bottom flask with a septum

-

Syringe pump

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add Rh₂(OAc)₄ (0.01 mmol, 1 mol%).

-

Add anhydrous DCM (5 mL) to dissolve the catalyst.

-

Add styrene (1.0 mmol, 1.0 eq).

-

In a separate vial, prepare a solution of dimethyl diazomalonate (1.1 mmol, 1.1 eq) in anhydrous DCM (5 mL).

-

Using a syringe pump, add the dimethyl diazomalonate solution to the stirred reaction mixture over 4 hours at room temperature. The slow addition is crucial to maintain a low concentration of the diazo compound, minimizing side reactions.

-

After the addition is complete, continue stirring the reaction for an additional 2 hours at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired dimethyl 2-phenylcyclopropane-1,1-dicarboxylate.

| Parameter | Value | Reference |

| Catalyst | Rh₂(OAc)₄ | [3] |

| Catalyst Loading | 0.5 - 2 mol% | [4] |

| Carbene Precursor | Dimethyl diazomalonate | [4][6] |

| Solvent | Dichloromethane (DCM) | [4] |

| Temperature | Room Temperature | [4] |

| Typical Yield | 85-95% | [4] |

Table 1: Typical parameters for Rhodium(II)-catalyzed cyclopropanation.

Copper(I)-Catalyzed Cyclopropanation

Copper complexes, particularly those with chiral ligands, are also widely used for cyclopropanation reactions, especially in asymmetric synthesis.[1] The mechanism is believed to be similar to that of rhodium catalysis, involving a copper-carbene intermediate.

Ylide-Mediated Cyclopropanation: The Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction is a powerful method for the cyclopropanation of electron-deficient alkenes, such as α,β-unsaturated esters and ketones, using sulfur ylides.[8][9] Dimethylsulfoxonium methylide is a common reagent for this transformation.

Mechanism of the Corey-Chaykovsky Reaction:

-

Michael Addition: The sulfur ylide acts as a nucleophile and adds to the β-carbon of the Michael acceptor in a conjugate addition.

-

Intramolecular Ring Closure: The resulting enolate undergoes an intramolecular nucleophilic substitution, displacing the dimethyl sulfoxide (DMSO) to form the cyclopropane ring.[9]

Figure 2: Mechanism of the Corey-Chaykovsky cyclopropanation.

Experimental Protocol: Corey-Chaykovsky Cyclopropanation of Diethyl Benzylidenemalonate

Materials:

-

Trimethylsulfoxonium iodide

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Diethyl benzylidenemalonate

-

Magnetic stirrer and stir bar

-

Three-necked round-bottom flask with a thermometer and dropping funnel

Procedure:

-

To a three-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.1 mmol, 1.1 eq). Wash the NaH with anhydrous hexanes to remove the mineral oil.

-

Add anhydrous DMF (10 mL) and cool the suspension to 0 °C.

-

In a separate flask, dissolve trimethylsulfoxonium iodide (1.1 mmol, 1.1 eq) in anhydrous DMF (5 mL).

-

Slowly add the trimethylsulfoxonium iodide solution to the NaH suspension. Allow the mixture to stir at room temperature for 1 hour, during which hydrogen gas will evolve and the ylide will form.

-

Cool the ylide solution back to 0 °C.

-

Dissolve diethyl benzylidenemalonate (1.0 mmol, 1.0 eq) in anhydrous DMF (2 mL) and add it dropwise to the ylide solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield diethyl 2-phenylcyclopropane-1,1-dicarboxylate.

| Parameter | Value | Reference |

| Ylide Precursor | Trimethylsulfoxonium iodide | [8][9] |

| Base | Sodium Hydride (NaH) | [8] |

| Substrate | α,β-unsaturated dicarboxylate | [10] |

| Solvent | DMF or THF | [8] |

| Temperature | 0 °C to Room Temperature | [8] |

| Typical Yield | 70-90% | [10] |

Table 2: Typical parameters for Corey-Chaykovsky cyclopropanation.

Carbenoid-Mediated Cyclopropanation: The Simmons-Smith Reaction

The classic Simmons-Smith reaction involves an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, to cyclopropanate alkenes.[11][12] While traditionally used for electron-rich alkenes, modifications have expanded its scope to include electron-deficient olefins.[11][13]

Mechanism of the Simmons-Smith Reaction:

The reaction proceeds via a concerted "butterfly" transition state where the methylene group is delivered to the double bond from the zinc carbenoid.[12] The stereochemistry of the alkene is preserved in the product.[11]

Experimental Workflow: Modified Simmons-Smith Reaction

Figure 3: General workflow for a Simmons-Smith cyclopropanation.

Experimental Protocol: Furukawa Modification of the Simmons-Smith Reaction

The Furukawa modification utilizes diethylzinc (Et₂Zn) instead of a zinc-copper couple, which often leads to higher reactivity and yields.[11]

Materials:

-

Diethylzinc (Et₂Zn, 1.0 M solution in hexanes - handle with extreme care, pyrophoric)

-

Diiodomethane (CH₂I₂)

-

Alkene (e.g., an α,β-unsaturated malonate)

-

Anhydrous 1,2-dichloroethane (DCE)

-

Schlenk flask and inert atmosphere setup

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the alkene (1.0 mmol, 1.0 eq) and anhydrous DCE (5 mL).

-

Cool the solution to 0 °C.

-

Slowly add diethylzinc (1.1 mL of a 1.0 M solution in hexanes, 1.1 eq) to the stirred solution.

-

Add diiodomethane (1.1 mmol, 1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride.

-

Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by flash column chromatography.

| Parameter | Value | Reference |

| Carbenoid Source | CH₂I₂ and Et₂Zn | [11] |

| Substrate | Electron-deficient alkene | [11][14] |

| Solvent | 1,2-Dichloroethane (DCE) | [14] |

| Temperature | 0 °C to Room Temperature | [14] |

| Typical Yield | Varies with substrate, generally good | [11] |

Table 3: Typical parameters for the Furukawa-modified Simmons-Smith reaction.

Conclusion

The synthesis of gem-dicarboxylate cyclopropanes can be achieved through several robust and versatile methods. The choice of protocol depends on factors such as substrate scope, desired stereochemistry, and functional group tolerance. Rhodium- and copper-catalyzed reactions with diazomalonates are highly efficient and offer pathways to enantiomerically enriched products. The Corey-Chaykovsky reaction provides a reliable route for the cyclopropanation of Michael acceptors. Finally, modified Simmons-Smith protocols have expanded the utility of zinc carbenoids to electron-deficient systems. By understanding the mechanisms and following the detailed protocols outlined in this guide, researchers can confidently synthesize these valuable building blocks for their scientific pursuits.

References

-

ResearchGate. (n.d.). Rhodium(II)‐Catalyzed Cyclopropanation. Retrieved from [Link]

-

Hu, W., & Doyle, M. P. (2007). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. PMC. Retrieved from [Link]

-

Yadav, D. K., & Rai, D. (2023). A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. PMC. Retrieved from [Link]

-

Wikipedia. (2023). Simmons–Smith reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Rhodium-Catalyzed Cyclopropanation of Alkenes with Dimethyl Diazomalonate. Retrieved from [Link]

-

Sotorríos, L., et al. (2020). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Chemistry – A European Journal. Retrieved from [Link]

-

OrgoSolver. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes. Retrieved from [Link]

-

ResearchGate. (n.d.). Opportunities for the Application and Advancement of the Corey–Chaykovsky Cyclopropanation. Retrieved from [Link]

-

Charette, A. B. (2010). Asymmetric Cyclopropanation. Wiley-VCH. Retrieved from [Link]

-

Tullis, J. S., & Helquist, P. (2002). RHODIUM-CATALYZED HETEROCYCLOADDITION OF A DIAZOMALONATE AND A NITRILE: 4-CARBOMETHOXY-5-METHOXY-2-PHENYL-1,3-OXAZOLE. Organic Syntheses, 78, 105. Retrieved from [Link]

-

Ledon, H. (1979). DI-TERT-BUTYL DIAZOMALONATE. Organic Syntheses, 59, 66. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Rhodium-Catalyzed Cyclopropanation of Alkenes with Dimethyl Diazomalonate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]

-

Panne, P., DeAngelis, A., & Fox, J. M. (2008). Rh-Catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst-Dependent Chemo- and Diastereoselectivity. Organic Chemistry Portal. Retrieved from [Link]

-

Clemenceau, A., et al. (2020). Direct Synthesis of Cyclopropanes from gem-Dialkyl Groups through Double C-H Activation. Journal of the American Chemical Society. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

-

Batista, G. M. F., et al. (2019). gem-Dichlorocyclopropanation of Dicarbonyl Derivatives. PubMed. Retrieved from [Link]

-

Penn State. (2023). New, simple and accessible method creates potency-increasing structure in drugs. Retrieved from [Link]

-

Le Menn, J.-C., & Tallec, A. (1991). Obtention de cyclopropanes gem-dicarboxylate par cyclocondensation de carbanions bromo- et chloromalonate sur des accepteurs de Michaël. Canadian Science Publishing. Retrieved from [Link]

-

Wang, Z. (2010). Asymmetric Cyclopropanation. Wiley Online Library. Retrieved from [Link]

-

Lebel, H., Marcoux, J.-F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. ACS Publications. Retrieved from [Link]

-

ResearchGate. (n.d.). gem‐Dichlorocyclopropanation of Dicarbonyl Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Syntheses of gem -Dihalocyclopropanes and Their Use in Organic Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Scope of the Michael acceptors to produce gem-dimethylcyclopropanes. Retrieved from [Link]

-

ResearchGate. (n.d.). Dimethyl Diazomalonate. Retrieved from [Link]

-

SciSpace. (n.d.). Traditional and New methods for the Preparation of Diazocarbonyl Compounds. Retrieved from [Link]

-

Clemenceau, A., et al. (2020). Direct Synthesis of Cyclopropanes from Gem-Dialkyl Groups Through Double C–H Activation. ChemRxiv. Retrieved from [Link]

-

Zhang, X. P. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. ACS Publications. Retrieved from [Link]

-

Zhang, X. P. (2023). Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Alkene Cyclopropanation with gem -Dichloroalkanes Catalyzed by (PNN)Co Complexes: Scope and Mechanism. Retrieved from [Link]

-

Wasa, M., et al. (2012). Copper‐Catalyzed Enantioselective Hydrosilylation of gem‐Difluorocyclopropenes Leading to a Stereochemical Study of the Silylated gem‐Difluorocyclopropanes. PMC. Retrieved from [Link]

-

Gandeepan, P., & Rajagopal, S. (2022). A Stereodivergent Approach to the Synthesis of gem‐Diborylcyclopropanes. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). On the Mechanism of the Copper-Catalyzed Cyclopropanation Reaction. Retrieved from [Link]

-

Liu, Z., et al. (2023). Et2Zn‐Mediated Gem‐Dicarboxylation of Cyclopropanols with CO2. PMC. Retrieved from [Link]

-

LeoPARD - Technische Universität Braunschweig. (n.d.). Functionalization of Sydnones with Donor‐Acceptor Cyclopropanes, Cyclobutanes, and Michael Acceptors. Retrieved from [Link]

-

ResearchGate. (n.d.). Vitamin B12–photocatalyzed cyclopropanation of Michael acceptors using dichloromethane as the methylene source. Retrieved from [Link]

-

Liu, Y., et al. (2019). Cu(ii)-mediated direct intramolecular cyclopropanation of distal olefinic acetate. PMC. Retrieved from [Link]

-

Vougioukalakis, G. C. (2021). Enabling Cyclization Strategies through Carbonyl-Ylide-Mediated Synthesis of Malonate Enol Ethers. PMC. Retrieved from [Link]

-

Shriner, R. L., & Hart, M. (1935). CYCLOPROPANE-1,1-DICARBOXYLIC ACID. Organic Syntheses, 15, 21. Retrieved from [Link]

Sources

- 1. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New, simple and accessible method creates potency-increasing structure in drugs | Eberly College of Science [science.psu.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 12. orgosolver.com [orgosolver.com]

- 13. Simmons-Smith Reaction [organic-chemistry.org]

- 14. repositorio.uam.es [repositorio.uam.es]

Application Note: Controlled Monohydrolysis of Dimethyl Cyclohexane-1,1-dicarboxylate

Abstract & Strategic Significance

The selective hydrolysis of dimethyl cyclohexane-1,1-dicarboxylate to its half-ester, 1-(methoxycarbonyl)cyclohexane-1-carboxylic acid , is a pivotal transformation in the synthesis of quaternary amino acids, gabapentin analogs, and conformationally restricted peptidomimetics.

While standard saponification often leads to mixtures of starting material, mono-ester, and di-acid, the geminal substitution at the C1 position offers a unique kinetic lever. By exploiting the steric bulk and electrostatic repulsion of the intermediate mono-carboxylate, researchers can achieve near-quantitative selectivity.[1]

This guide details two validated protocols:

-

The "Niwayama" Chemical Method: A robust, scalable biphasic reaction using THF/NaOH at 0°C.[1]

-

The Enzymatic Method: A mild, pH-neutral approach using Pig Liver Esterase (PLE).

Mechanistic Theory: Why Selectivity is Possible

The challenge in hydrolyzing a diester is stopping the reaction exactly halfway. In linear malonates, the rates of the first (

However, for cyclohexane-1,1-dicarboxylate , two factors enforce

-

Steric Hindrance: The cyclohexane ring creates a neopentyl-like environment. Once the first ester is hydrolyzed, the resulting carboxylate group adds significant effective bulk, shielding the remaining ester.

-

Electrostatic Repulsion: The formation of the carboxylate anion (

) creates a localized negative charge field. This repels the incoming nucleophile (

Visualization: Reaction Pathway & Selectivity

The following diagram illustrates the kinetic "gate" that prevents over-hydrolysis.

Figure 1: Kinetic pathway demonstrating the high activation energy barrier for the second hydrolysis step due to anionic repulsion.

Protocol A: The "Niwayama" Chemical Method (Recommended)

Best for: Scale-up (>1g), robust reproducibility, and speed. Basis: This protocol utilizes a specific THF/Water co-solvent system at 0°C. The specific solvation shell in this medium is hypothesized to form micelle-like aggregates that protect the second ester group.

Materials

-

Substrate: Dimethyl cyclohexane-1,1-dicarboxylate (1.0 equiv)

-

Solvent: THF (HPLC grade) and Deionized Water

-

Base: 0.25 M Aqueous NaOH (1.1 equiv)

-

Quench: 1 M HCl

Step-by-Step Procedure

-

Preparation: Dissolve the diester in THF. The volume of THF should be roughly 4 mL per mmol of substrate.

-

Thermal Equilibration: Cool the solution to 0°C using an ice-water bath. Allow to stir for 10 minutes to ensure thermal equilibrium.

-

Critical Control Point: Do not run this at room temperature. The selectivity drops significantly as thermal energy overcomes the activation barrier for the second hydrolysis.

-

-

Addition: Add 0.25 M aqueous NaOH (1.1 to 1.2 equiv) dropwise over 5 minutes.

-

Note: The reaction mixture becomes a single phase or a fine emulsion depending on concentration.

-

-

Reaction: Stir vigorously at 0°C for 60–90 minutes .

-

Monitoring: Check by TLC (SiO₂, 30% EtOAc/Hexane). The diester (

) should disappear. The mono-ester anion stays at the baseline.

-

-

Workup (The Self-Validating Purification):

-

Step 5a (Evaporation): Evaporate the bulk THF under reduced pressure (keep bath <30°C).

-

Step 5b (Neutral Wash): Dilute the aqueous residue with water. Extract once with diethyl ether or EtOAc.[2]

-

Validation: This organic layer contains unreacted diester . If this layer is massive, the reaction failed. Discard this layer if empty.

-

-

Step 5c (Acidification): Acidify the aqueous layer to pH 2–3 using 1 M HCl. The solution will turn cloudy as the protonated half-ester precipitates or oils out.

-

Step 5d (Extraction): Extract the acidified aqueous layer with EtOAc (3x).[2][3]

-

Step 5e (Isolation): Dry combined organics over Na₂SO₄, filter, and concentrate.

-

Expected Yield: 90–98% Purity: >95% (often requires no chromatography).

Protocol B: Enzymatic Hydrolysis (Pig Liver Esterase)

Best for: Acid-sensitive substrates or "Green Chemistry" requirements. Basis: Pig Liver Esterase (PLE) accepts cyclic geminal diesters. The enzyme active site geometry prevents the second hydrolysis.

Materials

-

Enzyme: PLE (Pig Liver Esterase) - Crude lyophilized powder (Sigma/Merck).

-

Buffer: 0.1 M Phosphate Buffer (pH 7.0 or 8.0).

-

Base for Titration: 1 M NaOH.

Step-by-Step Procedure

-

Suspension: Suspend dimethyl cyclohexane-1,1-dicarboxylate (1 mmol) in 0.1 M Phosphate Buffer (20 mL).

-

Note: If solubility is poor, add 5–10% DMSO or Acetone as a co-solvent.

-

-

Initiation: Add PLE (approx. 100 units/mmol substrate).

-

Incubation: Stir at 25°C .

-

pH Stat Method: As the reaction proceeds, acid is generated, dropping the pH. Use an autotitrator (or manual addition) to add 1 M NaOH to maintain pH 7.0–8.0.

-

-

Termination: The reaction stops consuming base after 1 equivalent is added (typically 12–24 hours).

-

Workup:

-

Filter off the enzyme (celite filtration).

-

Perform the Neutral Wash (remove diester) and Acidic Extraction (recover product) sequence as described in Protocol A.

-

Comparative Data Analysis

| Feature | Protocol A: Chemical (Niwayama) | Protocol B: Enzymatic (PLE) |

| Selectivity | High (>95%) | Very High (>98%) |

| Reaction Time | 1–2 Hours | 12–24 Hours |

| Scalability | Excellent (kg scale possible) | Moderate (Enzyme cost) |

| Temperature | 0°C (Strict control needed) | Room Temperature |

| Cost | Low | High |

| Purification | Extraction only | Filtration + Extraction |

Troubleshooting & Validation Workflow

Use the following logic flow to validate your experiment during the workup phase. This ensures you do not discard the product or carry forward impurities.

Figure 2: Self-validating extraction workflow. Separation at neutral pH removes starting material; separation at acidic pH isolates the product.

References

-

Niwayama, S. (2000).[1] Highly Efficient Selective Monohydrolysis of Symmetric Diesters. The Journal of Organic Chemistry, 65(18), 5834–5836.

-

Ohno, M., & Otsuka, M. (1989).[4] Chiral Synthons by Ester Hydrolysis Catalyzed by Pig Liver Esterase.[4][5][6] Organic Reactions, 37, 1–55.

-

PubChem. (n.d.).[7][8] (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid (Compound Summary).[8]

-

BenchChem. (2025). Application Notes and Protocols for the Hydrolysis of Methyl Cyclohexanecarboxylate.

Sources

- 1. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Dimethyl Cyclohexane-1,1-dicarboxylate | C10H16O4 | CID 10965525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid | C9H14O4 | CID 24722410 - PubChem [pubchem.ncbi.nlm.nih.gov]

Catalytic hydrogenation of aromatic diesters to gem-cyclohexane dicarboxylates

Application Note: Catalytic Hydrogenation of Aromatic Diesters to Cyclohexane Dicarboxylates

Core Directive & Scope

Objective: To provide a comprehensive, self-validating protocol for the catalytic hydrogenation of aromatic diesters (e.g., phthalates, isophthalates, terephthalates) to their corresponding cyclohexane dicarboxylates.

Clarification on Terminology: While the prompt references "gem-cyclohexane dicarboxylates," standard hydrogenation of aromatic diesters (1,2-, 1,3-, or 1,4-substituted) yields geometric isomers (cis and trans) of cyclohexane dicarboxylates, not geminal (1,1-substituted) products, as the carbon skeleton remains intact.[1] This guide focuses on the stereoselective synthesis of these geometric isomers , which are critical in the production of non-phthalate plasticizers (e.g., DINCH) and pharmaceutical intermediates.[1]

Target Audience: Synthetic Chemists, Process Development Engineers, and Drug Discovery Researchers.[1]

Scientific Foundation (E-E-A-T)[1]

Mechanistic Insight: Aromaticity Reduction & Stereocontrol

The hydrogenation of an aromatic ring is thermodynamically favorable (

-

Stereoselectivity (Cis vs. Trans):

-

Kinetic Product (cis): Hydrogen atoms are typically transferred from the metal surface to the same face of the aromatic ring (syn-addition). This favors the formation of the cis-isomer, especially at lower temperatures.

-

Thermodynamic Product (trans): Isomerization can occur via desorption/readsorption or keto-enol tautomerism (if carbonyls are present), leading to the more thermodynamically stable trans-isomer (diequatorial conformation).[1]

-

Catalyst Influence: Ruthenium (Ru) and Rhodium (Rh) generally favor cis-isomers due to rapid hydrogenation rates that outcompete isomerization.[1] Palladium (Pd) and Nickel (Ni) often require higher temperatures, promoting equilibration to the trans-isomer.[1]

-

Catalyst Selection Guide

| Catalyst | Activity | Selectivity Target | Recommended Conditions | Application Note |

| Ru/C (5%) | High | High cis | 50-100°C, 20-50 bar | Best for stereochemical retention; minimizes hydrogenolysis. |

| Rh/C (5%) | Very High | High cis | 20-60°C, 10-50 bar | Excellent for mild conditions; high cost limits scale-up.[1] |

| Pd/C (5-10%) | Moderate | Mixed/Trans | 120-180°C, 50-100 bar | Often requires acidic support or high T; prone to ring hydrogenolysis.[1] |

| Raney Ni | Moderate | Trans-rich | 150-200°C, >100 bar | Industrial standard (robust); requires harsh conditions. |

Visualization: Reaction Pathway & Workflow

Reaction Scheme & Stereochemistry (Graphviz)

Caption: Pathway showing the kinetic preference for cis-isomers via syn-addition and thermodynamic equilibration to trans-isomers.

Experimental Protocol: High-Pressure Hydrogenation

Substrate: Dimethyl Terephthalate (DMT)

Equipment & Reagents

-

Reactor: 100 mL Hastelloy or Stainless Steel High-Pressure Autoclave (e.g., Parr, Buchi).

-

Catalyst: 5% Ru/Al

O -

Solvent: Tetrahydrofuran (THF) or Methanol (MeOH).[1] Note: Avoid aromatic solvents (toluene) to prevent competitive hydrogenation.[1]

-

Gas: Hydrogen (Grade 5.0, >99.999%).[1]

Step-by-Step Methodology

-

Catalyst Loading (Inert Atmosphere):

-

Solvent Addition:

-

Add 50 mL of dry THF.

-

Why: THF solubilizes both the aromatic starting material and the alicyclic product, ensuring homogeneity.[1]

-

-

Purging & Leak Test:

-

Reaction:

-

Set stirring speed to 1000 rpm . Critical: Mass transfer of H

into the liquid phase is often the rate-limiting step. -

Heat to 80°C .

-

Once at temperature, pressurize with H

to 50 bar (725 psi) . -

Maintain constant pressure (via reservoir or manual repressurization) until H

uptake ceases (approx. 2-6 hours).

-

-

Work-up:

Analytical Validation

-

Method: GC-FID or

H NMR.[1] -

GC Conditions: HP-5 or DB-Wax column.[1] The cis and trans isomers typically separate well, with the cis isomer often eluting earlier on non-polar columns (check specific column application data).[1]

-

NMR Endpoint: Disappearance of aromatic protons (7.0-8.5 ppm).[1] Appearance of cyclohexyl methine protons (2.0-3.0 ppm).[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | H | Increase stirring speed (>1000 rpm); Check baffle design. |

| Catalyst Poisoning | Impurities (S, Cl, CO) | Use high-purity H |

| High Trans Content | Isomerization | Reduce reaction temperature; Shorten reaction time; Switch to Rh catalyst.[1] |

| Ring Opening/Hydrogenolysis | High Acidity or Temp | Avoid acidic supports (use Carbon or Al |

Workflow Diagram: Reactor Setup

Caption: High-pressure hydrogenation workflow from gas delivery to analytical validation.

References

-

Stereoselective Hydrogenation of Aromatic Diesters

-

Industrial Plasticizer Synthesis (DINCH)

-

General Aromatic Hydrogenation Protocols

-

Catalyst Selection for Diesters

Sources

Preventing spontaneous decarboxylation of 1,1-cyclohexanedicarboxylic acid derivatives

Technical Support Center: 1,1-Cyclohexanedicarboxylic Acid Derivatives

Welcome to the technical support center for handling 1,1-cyclohexanedicarboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter stability issues related to spontaneous decarboxylation. Here, we provide in-depth, evidence-based answers to common problems, explain the underlying chemical principles, and offer validated protocols to ensure the integrity of your experiments.

Section 1: Understanding the Instability—The "Why" Behind Spontaneous Decarboxylation

Before troubleshooting, it is crucial to understand the mechanism driving the unwanted loss of CO2. Unlike β-keto acids, which decarboxylate via a well-known six-membered cyclic transition state, geminal dicarboxylic acids like 1,1-cyclohexanedicarboxylic acid follow a different pathway. The reaction is primarily driven by thermal energy and can be catalyzed by acidic or basic conditions.

The key to this reaction is the formation of a zwitterionic intermediate. One carboxyl group protonates the other, leading to the loss of water and the formation of a cyclic anhydride, or more directly, one carboxyl group acts as a leaving group. However, the most accepted pathway for geminal dicarboxylic acids involves the formation of a carbanion intermediate after the loss of the first CO2 molecule. This carbanion is subsequently protonated to yield the final monocarboxylic acid product. The stability of this intermediate is a critical factor influencing the reaction rate.

// Nodes Start [label="1,1-Cyclohexanedicarboxylic\nAcid Derivative"]; TS1 [label="Transition State\n(Zwitterionic Intermediate)", shape=ellipse, fillcolor="#FBBC05"]; Intermediate [label="Carbanion Intermediate\n+ CO2", shape=diamond, fillcolor="#EA4335"]; Product [label="Cyclohexanecarboxylic\nAcid Derivative", fillcolor="#34A853"]; Heat [label="Heat (>100-150 °C)", shape=plaintext, fontcolor="#EA4335"]; Catalyst [label="Acid/Base Catalyst", shape=plaintext, fontcolor="#4285F4"];

// Edges Start -> TS1 [label="Proton Transfer"]; TS1 -> Intermediate [label="Loss of CO2"]; Intermediate -> Product [label="Protonation"]; Heat -> TS1 [style=dashed]; Catalyst -> TS1 [style=dashed]; } dot Caption: Proposed mechanism for the decarboxylation of 1,1-cyclohexanedicarboxylic acid.

Section 2: Frequently Asked Questions (FAQs)

Q1: At what temperature does my 1,1-cyclohexanedicarboxylic acid start to decarboxylate?

A1: While there is no single decomposition temperature, significant decarboxylation for many malonic acid derivatives begins at temperatures above 100-150°C.[1] However, this can be highly dependent on the physical state (solid vs. solution), the presence of impurities, and the specific derivative. For sensitive substrates, it is best to assume that any heating step poses a risk.

Q2: I see bubbling in my reaction mixture upon heating, even below 100°C. Is this decarboxylation?

A2: It is possible. While vigorous bubbling is more common at higher temperatures, catalytic amounts of acidic or basic impurities can lower the temperature required for decarboxylation.[2] It is also important to rule out other sources of gas evolution, such as boiling of a low-boiling point solvent or decomposition of other reagents. We recommend analyzing a sample of the reaction mixture by NMR or LC-MS to confirm the presence of the decarboxylated product.

Q3: Can I use a rotary evaporator to concentrate my solution containing a 1,1-cyclohexanedicarboxylic acid derivative?

A3: Yes, but with extreme caution. The combination of heat (from the water bath) and reduced pressure can promote decarboxylation. Always use the lowest possible temperature for your water bath (ideally room temperature or below, if your solvent has a low boiling point) and do not leave the flask on the evaporator longer than necessary. For highly sensitive compounds, consider alternative concentration methods like lyophilization (freeze-drying) if applicable.

Q4: Does the choice of solvent matter for the stability of my compound?

A4: Absolutely. The rate of decarboxylation is highly influenced by the solvent.[2][3] Polar aprotic solvents (like DMSO and DMF) can accelerate decarboxylation by stabilizing the charged intermediates formed during the reaction.[4][5] Conversely, protic solvents like water can sometimes retard the reaction by stabilizing the starting material through hydrogen bonding.[4] Non-polar aprotic solvents are often the safest choice for minimizing decarboxylation risk during reactions or workups.

Section 3: Troubleshooting Guide

This section addresses specific problems you might encounter during your experimental workflow.

| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |

| Product decarboxylates during synthesis (refluxing conditions). | The reaction temperature is too high. | 1. Lower the Reaction Temperature: If possible, screen for catalysts or reagents that allow the reaction to proceed at a lower temperature. 2. Change Solvent: Switch to a lower-boiling point solvent if the reaction chemistry allows. 3. Use Microwave Heating: Microwave heating can sometimes promote rapid reaction at a target temperature, reducing the overall heating time and minimizing decomposition.[6] |

| Significant decarboxylation observed after aqueous workup. | The aqueous layer is too acidic or basic, catalyzing the decomposition. The workup procedure is too long or performed at elevated temperatures. | 1. Maintain Neutral pH: Use a buffered aqueous solution (e.g., phosphate buffer, pH 7) for extraction. If adjusting pH is necessary, do it carefully at 0°C and work quickly. 2. Perform Cold Workup: Conduct all extractions and washes using an ice bath to keep the solutions cold. Use pre-chilled solvents. 3. Minimize Contact Time: Do not let your compound sit in aqueous acidic or basic solutions for extended periods. |

| Compound appears pure by NMR but shows two spots on TLC, one of which is the decarboxylated product. | The silica gel used for TLC is acidic and is causing on-plate decomposition. | 1. Neutralize Silica Gel: Prepare TLC plates by creating a slurry of silica gel with a small amount of a non-volatile base (e.g., 1% triethylamine in the eluent) before coating the plates. 2. Use Alternative Stationary Phases: Consider using alumina or reversed-phase TLC plates. |

| Product decarboxylates during purification by column chromatography. | The silica gel is acidic, leading to decomposition on the column. The process is too slow, allowing for decomposition over time. | 1. Use Deactivated Silica: Flush the column with the eluent containing 1% triethylamine before loading your sample. 2. Use Alternative Adsorbents: Consider using neutral alumina or a reversed-phase column. 3. Speed up Chromatography: Use flash chromatography with slightly higher pressure to reduce the residence time on the column. |

| The compound degrades during storage. | The compound may be stored at too high a temperature or is exposed to acidic/basic contaminants. | 1. Store at Low Temperature: Store the compound at ≤ -20°C. 2. Store Under Inert Atmosphere: If the compound is sensitive to air or moisture, store it under argon or nitrogen. 3. Ensure Purity: Ensure the final product is free from any acidic or basic residues from the purification process. |

Section 4: Validated Preventative Protocols

Protocol 1: Low-Temperature Aqueous Workup

This protocol is designed to minimize decarboxylation during the extraction and washing of thermally labile 1,1-cyclohexanedicarboxylic acid derivatives.

Materials:

-

Reaction mixture in an organic solvent.

-

Saturated aqueous sodium bicarbonate solution (chilled to 0°C).

-

Brine (saturated NaCl solution, chilled to 0°C).

-

Drying agent (e.g., anhydrous Na2SO4 or MgSO4).

-

Ice bath.

-

Separatory funnel.

Procedure:

-

Cool the reaction mixture to 0°C in an ice bath.

-

Transfer the cold mixture to a separatory funnel.

-

Add the chilled saturated sodium bicarbonate solution to the funnel. Caution: If there is residual acid, CO2 evolution may cause pressure buildup. Vent frequently.

-

Gently mix the layers for 1-2 minutes, ensuring the funnel remains cold in the ice bath between shakes.

-

Allow the layers to separate and drain the aqueous layer.

-

Wash the organic layer with chilled brine to remove excess water.

-

Drain the organic layer into a flask containing anhydrous Na2SO4.

-

Dry the organic layer for 5-10 minutes at 0°C.

-

Filter off the drying agent.

-

Concentrate the solvent under reduced pressure at a bath temperature of ≤ 20°C.

// Nodes Start [label="Reaction Mixture in\nOrganic Solvent"]; Cool [label="Cool to 0°C\nin Ice Bath", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extract [label="Extract with Cold\nSat. NaHCO3 (aq)"]; Wash [label="Wash with Cold\nBrine"]; Dry [label="Dry over Na2SO4\nat 0°C"]; Filter [label="Filter"]; Concentrate [label="Concentrate in vacuo\n(Bath Temp ≤ 20°C)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Cool; Cool -> Extract; Extract -> Wash; Wash -> Dry; Dry -> Filter; Filter -> Concentrate; } dot Caption: Workflow for low-temperature aqueous workup.

Protocol 2: Purification via Neutralized Flash Chromatography

This protocol describes how to perform flash column chromatography while minimizing the risk of acid-catalyzed decarboxylation on silica gel.

Materials:

-

Crude product.

-

Silica gel (for flash chromatography).

-

Eluent (e.g., Hexane/Ethyl Acetate mixture).

-

Triethylamine (Et3N).

-

Chromatography column and flash system.

Procedure:

-

Prepare the Eluent: Add triethylamine to your chosen eluent system to a final concentration of 1% v/v. For example, for 500 mL of eluent, add 5 mL of triethylamine.

-

Pack the Column: Pack the chromatography column with silica gel using the 1% Et3N-containing eluent.

-

Equilibrate the Column: Flush the packed column with at least 2-3 column volumes of the neutralized eluent to ensure the entire silica bed is deactivated.

-

Load the Sample: Dissolve your crude product in a minimum amount of the neutralized eluent or a compatible solvent. Load it onto the column.

-

Elute and Collect: Run the chromatography as usual, collecting fractions.

-

Analyze Fractions: Analyze the collected fractions by TLC (using neutralized plates if necessary).

-

Isolate Product: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. Note: Triethylamine is volatile and should be removed easily with the solvent.

References

-

Solvent effect on the reaction of decarboxylation of malonic acid. Correlation analysis. ResearchGate. Available at: [Link]

-

Chemistry Decarboxylation Reaction. IIT Kanpur. Available at: [Link]

-

Dissipative Systems Driven by the Decarboxylation of Activated Carboxylic Acids. PMC. Available at: [Link]

-

Influence of Solvent, Electron Acceptors and Arenes on Photochemical Decarboxylation of Free Carboxylic Acids via Single Electron Transfer (SET). MDPI. Available at: [Link]

-

Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties. Nature. Available at: [Link]

-

Solvent effects on the decarboxylation of trichloroacetic acid: insights from ab initio molecular dynamics simulations. RSC Publishing. Available at: [Link]

-

Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight. PMC. Available at: [Link]

-

Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity. JACS Au. Available at: [Link]

-

Decarboxylation of malonic esters. Chemistry Stack Exchange. Available at: [Link]

-

Microwave Heating in Organic Synthesis: Decarboxylation of Malonic Acid Derivatives in Water. Taylor & Francis. Available at: [Link]

-

Decarboxylation. Master Organic Chemistry. Available at: [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. SATHEE: Chemistry Decarboxylation Reaction [satheejee.iitk.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. Dissipative Systems Driven by the Decarboxylation of Activated Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solvent effects on the decarboxylation of trichloroacetic acid: insights from ab initio molecular dynamics simulations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. tandfonline.com [tandfonline.com]

Technical Support Center: Dimethyl Cyclohexane-1,1-Dicarboxylate Purification

Introduction: The "Invisible" Oil Problem

You are likely reading this because your synthesis of dimethyl cyclohexane-1,1-dicarboxylate (CAS: 72963-31-6) resulted in a viscous, potentially yellow/orange oil that refuses to crystallize, and you are struggling to assess its purity.

This is a common bottleneck in the synthesis of gem-disubstituted alicyclic amino acids (e.g., Gabapentin precursors). The challenge is threefold:

-

Physical State: The pure diester is naturally a liquid at room temperature.

-

Detection: The molecule lacks a UV chromophore, making standard LC/TLC detection difficult.

-

Impurity Profile: Mono-alkylated intermediates often possess boiling points dangerously close to the product, complicating distillation.

This guide provides a diagnostic workflow and two distinct purification protocols ranging from standard separation to a "chemical reset" for high-purity requirements.

Module 1: Diagnostic Triage

Before attempting purification, you must confirm if the "oil" is product or failure.

Q: Why won't my product crystallize?

A: It is not supposed to. Unlike its dicarboxylic acid counterpart (which melts at ~137–140 °C), dimethyl cyclohexane-1,1-dicarboxylate is a liquid with a boiling point of approximately 130–135 °C at 11–15 mmHg [1, 2]. If you are inducing crystallization, you are fighting thermodynamics.

Q: How do I visualize this on TLC? UV shows nothing.

A: The molecule is aliphatic.[1] It has no conjugated

Recommended Visualization Protocol:

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: 10% EtOAc in Hexanes (Adjust based on Rf).

-

Stains (Ranked by Efficacy):

-

KMnO₄ (Basic): Best for general detection. The ester will appear as a yellow spot on a bright purple background.

-

PMA (Phosphomolybdic Acid): Requires vigorous heating.[2] Appears as dark blue/green spots.

-

Iodine Chamber: Reversible, but effective for concentrating oils.

-

Q: What does the NMR tell me about my impurities?

A: The diagnostic signals for the most common impurities (Unreacted Malonate vs. Mono-alkylated vs. Product) are distinct in the proton NMR (

| Compound | Key | Multiplicity |

| Product (Cyclic) | Multiplets (Broad) | |

| Dimethyl Malonate | Singlet | |

| Mono-alkylated | Triplet/Multiplet | |

| Solvent (DMF) | Singlets |

Module 2: Purification Strategies

We employ a decision matrix to select the correct purification route. If your purity is >85% (crude), use Method A (Distillation) . If purity is <85% or the oil is dark/tarry, use Method B (Chemical Derivatization) .

Figure 1: Decision matrix for selecting the appropriate purification pathway.

Method A: High-Vacuum Distillation (The Standard Route)

Best for: Removing residual solvent and unreacted dimethyl malonate.

Protocol:

-

Setup: Short-path distillation head with a vigorous stir bar.

-

Vacuum: High vacuum is mandatory (< 5 mmHg recommended).

-

Fractions:

-

F1 (Fore-run): Unreacted dimethyl malonate (bp ~80 °C at 20 mmHg).

-

F2 (Product): Collects at 130–135 °C (15 mmHg) [2].

-

Residue: Polymerized by-products and mono-alkylated heavy tars remain in the pot.

-

Critical Troubleshooting:

-

Issue: "The temperature keeps fluctuating."

-

Cause: Azeotroping with residual DMF or decomposition. Ensure all reaction solvent is removed via rotovap at 60 °C before attempting distillation.

Method B: The Hydrolysis Cycle (The "Gold Standard")

Best for: High-purity requirements (>99%) or salvaging "tarry" reactions.

When distillation fails to separate the mono-alkylated impurity (which has a similar boiling point), we exploit the physical state difference of the acid derivative . The dicarboxylic acid is a solid, allowing for recrystallization.

Figure 2: The Chemical Purification Cycle. Converting the oil to a solid allows for rigorous purification before reverting to the desired ester.

Step-by-Step Protocol:

-

Saponification:

-

Isolation of Diacid:

-

Evaporate Ethanol.

-

Wash aqueous layer with Ether (removes non-polar tars).

-

Acidify aqueous layer with conc. HCl to pH 1.

-

Cyclohexane-1,1-dicarboxylic acid will precipitate as a white solid.

-

-

Purification (The Key Step):

-

Filter the solid.[5]

-

Recrystallize from boiling water or a benzene/ethanol mixture.

-

Result: This removes the mono-alkylated impurities which have vastly different solubility profiles in their acid form [3].

-

-

Re-esterification:

-

Reflux the pure diacid in Methanol with catalytic H₂SO₄ or Thionyl Chloride.

-

Workup: Neutralize, extract into DCM, and concentrate.

-

Outcome: Analytical grade diester oil.

-

Module 3: Chromatography FAQ

Q: Can I use Flash Chromatography?

A: Yes, but you cannot rely on UV.

-

Detector: You must use ELSD (Evaporative Light Scattering Detector) or RI (Refractive Index).

-

Column: High-surface area Silica (Gold/Spherical).

-

Mobile Phase: Hexane/Ethyl Acetate gradient (0% to 20% EtOAc). The product usually elutes early due to the "greasy" cyclohexane ring shielding the polar esters.

Q: My column failed. The mono-alkylated impurity co-eluted.

A: This is common. The polarity difference between the cyclic diester and the open-chain mono-alkylated ester is minimal.

-

Solution: Switch to Method B (Hydrolysis) . Chromatography is often inefficient for this specific separation.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10965525, Dimethyl cyclohexane-1,1-dicarboxylate. Retrieved from [Link]

-

Organic Syntheses. (1977). Cyclopropane-1,1-dicarboxylic acid.[6][7] Org. Synth. 57, 41. (Describes the hydrolysis/purification logic relevant to 1,1-dicarboxylates). Retrieved from [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for malonic ester synthesis and hydrolysis workups).

Sources

- 1. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]

- 2. TLC stains [reachdevices.com]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. US5286903A - Process for the preparation of cyclohexanedicarboxylic acids - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN103864618A - Synthetic process of 1, 1-cyclopropane dicarboxylic acid dimethyl ester - Google Patents [patents.google.com]

Comparative hydrolysis rates of gem- vs non-gem cyclohexane dicarboxylates

Executive Summary: The Steric Dominance

In the design of prodrugs, plasticizers, and self-immolative linkers, the hydrolytic stability of cyclohexane dicarboxylates is governed principally by steric hindrance at the carbonyl carbon and conformational locking .

-

Geminal (1,1-disubstituted) isomers exhibit the slowest hydrolysis rates. The quaternary carbon at the 1-position creates a "steric wall," significantly raising the activation energy for the formation of the tetrahedral intermediate during nucleophilic attack (

mechanism). -

Non-geminal (1,2-, 1,3-, 1,4-) isomers hydrolyze significantly faster (10–100x), with rates heavily dependent on the axial/equatorial orientation of the ester group.

-

Strategic Application: Use gem-diesters for maximum metabolic stability (e.g., sustained-release scaffolds). Use trans-1,4-diesters for rapid, predictable cleavage.

Mechanistic Foundation: Why Structure Dictates Rate

To predict hydrolysis rates accurately, we must move beyond simple connectivity and analyze the transition state energetics.

The Taft Steric Parameter ( ) & The Quaternary Carbon

Hydrolysis of esters under physiological or basic conditions typically follows the

-

Geminal (1,1-dicarboxylates): The carbonyl carbons are attached to a quaternary ring carbon. According to Taft's steric parameters, increasing substitution at the

-carbon drastically lowers the rate constant ( -

Non-Geminal: The carbonyls are attached to tertiary carbons. While still hindered compared to acyclic esters, the nucleophile has a more accessible approach vector.

Conformational Analysis (The Winstein-Holness Principle)

Cyclohexane rings are dynamic. The hydrolysis rate depends on whether the ester group occupies an equatorial or axial position.

-

Equatorial Esters: Accessible. Hydrolyze faster (

). -

Axial Esters: Shielded by 1,3-diaxial hydrogens. Hydrolyze slower (

).

-

1,1-Diesters: One group is forced axial, the other equatorial.[1][2][3] However, the gem-disubstitution prevents ring flipping to relieve steric strain, locking the axial group in a non-reactive conformation and crowding the equatorial group.

Comparative Analysis: Relative Reaction Rates

The following data summarizes the relative rates of hydrolysis (

| Isomer Class | Structure Type | Kinetic Driver | Application | |

| Geminal | 1,1-Diester | < 0.01 | Steric Blockade: Quaternary center prevents nucleophilic approach. | Ultra-stable linkers; Plasticizers (low leaching). |

| Vicinal (Cis) | cis-1,2-Diester | 0.05 | Gauche Interaction: Steric clash between adjacent esters; one axial, one equatorial. | Intermediate stability. |

| Vicinal (Trans) | trans-1,2-Diester | 0.8 - 1.0 | Diequatorial: Both groups can be equatorial (rigid). | Standard prodrugs. |

| Distal | trans-1,4-Diester | 1.0 (Ref) | Minimal Sterics: Groups are far apart; diequatorial preference. | Rapid release systems. |

| Distal (Axial) | cis-1,4-Diester | 0.15 | Axial/Equatorial: One group is always axial, slowing the overall rate. | Tuned release. |

Note:

values are estimated based on standard saponification data for hindered esters (Taftand correlations).

Visualizing the Mechanism

The following diagram illustrates the kinetic barrier difference between Geminal and Distal hydrolysis pathways.

Caption: Reaction coordinate comparison showing the high energetic barrier for geminal substrates due to steric crowding at the transition state.

Experimental Protocol: Validating Hydrolysis Rates

To objectively compare these isomers, use a pH-stat Titration method for bulk kinetics or RP-HPLC for trace metabolic stability.

Method A: High-Throughput pH-Stat Titration (Self-Validating)

This method maintains constant pH by automatically adding titrant, directly correlating volume added to hydrolysis rate.

-

Preparation: Dissolve 1.0 mmol of substrate in 50 mL of 50% aq. dioxane (to ensure solubility).

-

Setup: Thermostat vessel to 37°C (physiologic) or 60°C (accelerated).

-

Initiation: Adjust pH to 10.0 using 0.1 M NaOH.

-

Monitoring: Use an autotitrator to maintain pH 10.0. Record volume of NaOH added vs. time.

-

Validation:

-

Control: Run ethyl acetate (fast standard) and t-butyl acetate (slow standard).

-

Endpoint: Ensure consumption stops at theoretical 2.0 equivalents (for diester).

-

Method B: Enzymatic Stability (Simulated Biological Fluid)

For drug development, chemical hydrolysis is often less relevant than enzymatic cleavage (esterases).

-

Incubation: Mix substrate (

) with Rat Liver Microsomes (RLM) or simulated intestinal fluid (SIF). -

Sampling: Aliquot at

min. -

Quench: Add ice-cold acetonitrile (precipitates proteins).

-

Analysis: RP-HPLC (C18 column, Water/ACN gradient).

-

Calculation: Plot

vs. time to determine

Experimental Workflow Diagram

Caption: Step-by-step workflow for comparative kinetic profiling of cyclohexane dicarboxylates.

References

- Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity. In Steric Effects in Organic Chemistry (M. S. Newman, ed.). Wiley. (Foundational text on steric parameters in ester hydrolysis).

-

Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds.[4][5] Wiley-Interscience. Link (Definitive source on conformational analysis and axial/equatorial reactivity).

-

Koch, H. M., et al. (2013). Metabolism and elimination of the plasticizer di(isononyl)cyclohexane-1,2-dicarboxylate (DINCH) in humans.Archives of Toxicology, 87(5), 799-812. Link (Provides metabolic stability data for 1,2-isomers).

- Kirby, A. J. (1980). Effective Molarities for Intramolecular Reactions.Advances in Physical Organic Chemistry, 17, 183-278.

- Nielsen, J. K., et al. (2012). Hydrolysis of esters of cyclohexane-1,2-dicarboxylic acid.Chemosphere, 88(4), 412-418. (Direct kinetic comparison of vicinal isomers).

Sources

A Comparative Guide to the Thermal Stability of Dimethyl Cyclohexane-1,1-dicarboxylate and 1,4-Cyclohexanedimethanol (1,4-CHDM)

Introduction

In the realm of materials science, polymer chemistry, and drug formulation, the thermal stability of a compound is a critical parameter that dictates its processing window, shelf-life, and performance under thermal stress. This guide provides a comparative analysis of the thermal stability of two cyclohexane derivatives: dimethyl cyclohexane-1,1-dicarboxylate and 1,4-cyclohexanedimethanol (1,4-CHDM). While 1,4-CHDM is a well-characterized diol widely used in the synthesis of high-performance polyesters with established thermal robustness, data on the thermal properties of the geminal diester, dimethyl cyclohexane-1,1-dicarboxylate, is less prevalent in publicly accessible literature.

This guide will therefore not only compare the known thermal characteristics of these two molecules but also serve as a methodological framework for researchers to conduct their own benchmark thermal stability studies. We will delve into the causality behind the experimental choices and provide detailed protocols for the essential analytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Molecular Structure and its Implications for Thermal Stability

The thermal stability of a molecule is intrinsically linked to its structure. The two compounds , while both based on a cyclohexane ring, have fundamentally different functional groups that will influence their decomposition pathways.

-

Dimethyl cyclohexane-1,1-dicarboxylate: This molecule features a geminal diester configuration, where two ester groups are attached to the same carbon atom. This arrangement can introduce steric hindrance, which may influence the molecule's conformational flexibility and the energy required to initiate decomposition. The decomposition of such a structure could potentially proceed through decarboxylation or cleavage of the ester groups.

-

1,4-Cyclohexanedimethanol (1,4-CHDM): This is a diol with two primary hydroxyl groups on opposite sides of the cyclohexane ring. These hydroxyl groups are highly reactive in polymerization reactions and can form strong intermolecular hydrogen bonds, which can contribute to a higher thermal stability in the condensed phase. Its rigid, non-planar structure is known to enhance the thermal stability of polymers it is incorporated into.[1]

Comparative Thermal Properties

| Property | Dimethyl cyclohexane-1,1-dicarboxylate | 1,4-Cyclohexanedimethanol (1,4-CHDM) |

| Molecular Formula | C₁₀H₁₆O₄ | C₈H₁₆O₂ |

| Molecular Weight | 200.23 g/mol | 144.21 g/mol |

| Physical Form | Not specified in literature | White waxy solid |

| Melting Point | Not specified in literature | 41-61 °C (mixture of isomers)[2] |

| Boiling Point | Not specified in literature | 284-288 °C[2] |

| Decomposition Onset (TGA) | Data not available | Polyesters based on CHDM are stable up to >380 °C |

Note: The lack of publicly available experimental data for dimethyl cyclohexane-1,1-dicarboxylate highlights the necessity for the experimental protocols detailed in this guide.

Experimental Protocols for Thermal Stability Benchmarking

To generate the necessary data for a direct comparison, the following experimental protocols, based on ASTM standards, should be employed. These methods provide a self-validating system for assessing thermal stability.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining the decomposition temperature of a material.

Objective: To determine the onset and peak decomposition temperatures of dimethyl cyclohexane-1,1-dicarboxylate and 1,4-CHDM.

Apparatus: A calibrated Thermogravimetric Analyzer.

Standard Operating Procedure (SOP):

-

Sample Preparation:

-

Ensure the sample is representative and homogenous.

-

For the solid 1,4-CHDM, a small, representative sample of 5-10 mg is sufficient.

-

For the dimethyl cyclohexane-1,1-dicarboxylate (assuming it is a liquid or solid), accurately weigh 5-10 mg into a clean, tared TGA pan (typically aluminum or platinum).

-

-

Instrument Setup:

-

Purge the TGA furnace with an inert gas (typically nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Equilibrate the furnace at a starting temperature of 30 °C.

-

-

Thermal Method:

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min. A controlled heating rate is crucial for reproducible results.

-

Continuously record the sample mass as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage weight loss versus temperature.

-

The onset decomposition temperature is determined as the temperature at which a significant weight loss begins. This can be calculated using the tangent method at the point of maximum slope of the weight loss curve.

-

The peak decomposition temperature is the temperature at which the rate of weight loss is maximum. This corresponds to the peak of the first derivative of the TGA curve (the DTG curve).

-

TGA Experimental Workflow

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and glass transitions. While not a direct measure of decomposition, it can reveal endothermic or exothermic processes that may precede or accompany decomposition.

Objective: To determine the melting point and observe any other thermal events for both compounds.

Apparatus: A calibrated Differential Scanning Calorimeter.

Standard Operating Procedure (SOP):

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan.

-

Prepare an empty, sealed aluminum pan to be used as a reference.

-

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas (nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Method:

-

Equilibrate the cell at a starting temperature, for example, 0 °C.

-

Heat the sample at a controlled rate, typically 10 °C/min, to a temperature below the expected decomposition temperature (as determined by TGA). For 1,4-CHDM, a scan up to 250 °C would be appropriate. For the dimethyl cyclohexane-1,1-dicarboxylate, a preliminary TGA would be necessary to set the upper temperature limit for DSC.

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Endothermic events, such as melting, will appear as peaks. The melting point (Tm) is typically taken as the peak temperature of the melting endotherm.

-

Exothermic events, which could indicate the onset of decomposition or a chemical reaction, will appear as valleys.

-

DSC Experimental Workflow

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Anticipated Results and Interpretation

-

1,4-CHDM: Based on literature, 1,4-CHDM is expected to show high thermal stability. The TGA curve will likely show a single, sharp weight loss step at a high temperature, indicating a clean decomposition. The DSC thermogram will show a clear melting endotherm in the range of 41-61 °C.

-

Dimethyl cyclohexane-1,1-dicarboxylate: The thermal behavior of this compound is less certain. The geminal diester structure might lead to a more complex decomposition pathway compared to the diol. It is possible that the decomposition could occur at a lower temperature than 1,4-CHDM. The TGA may reveal a multi-step weight loss, and the DSC could show exothermic events prior to complete decomposition.

Conclusion for the Research Professional

While a definitive quantitative comparison of the thermal stability of dimethyl cyclohexane-1,1-dicarboxylate and 1,4-CHDM is hampered by the lack of available data for the former, this guide provides a clear pathway to obtaining this critical information. 1,4-CHDM serves as an excellent benchmark for high thermal stability due to its robust cycloaliphatic structure. The provided experimental protocols for TGA and DSC offer a standardized and reliable methodology for researchers to generate the necessary data for a direct and meaningful comparison. Understanding the thermal limits of these and other novel compounds is paramount for their successful application in the development of new materials and pharmaceutical formulations.

References

-

PubChem. (n.d.). 1,4-Cyclohexanedimethanol. National Center for Biotechnology Information. Retrieved from a valid URL.[3]

-

Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. (2024). PMC. Retrieved from a valid URL.[4][5]

-

DSC heating curves of trans-1,4-cyclohexanedimethanol: a) original... (n.d.). ResearchGate. Retrieved from a valid URL.[6]

-

TGA and DTG curves of CHDM-based polyesters. (n.d.). ResearchGate. Retrieved from a valid URL.[7]

-

Poly(ethylene glycol-co-1,4-cyclohexanedimethanol terephthalate) random copolymers: effect of copolymer composition and microstructure on the thermal properties and crystallization behavior. (n.d.). RSC Advances. Retrieved from a valid URL.

-

Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. (2024). MDPI. Retrieved from a valid URL.[1]

-

Application Notes and Protocols for Polyester Synthesis using 1,4-Cyclohexanedimethanol. (n.d.). Benchchem. Retrieved from a valid URL.[8]

-

Effect of Dimethyl 1,4-Cyclohexane Dicarboxylate on Mechanical Properties and Crystallization Behavior of Polytrimethylene Terephthalate Co-Polymer. (2025). ResearchGate. Retrieved from a valid URL.[9]

-

SAFETY DATA SHEET. (2025). MilliporeSigma. Retrieved from a valid URL.[10]

-

Dimethyl cyclohexane-1,4-dicarboxylate, mixture of cis and trans 97 94-60-0. (n.d.). Sigma-Aldrich. Retrieved from a valid URL.[11]

-

Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism. (n.d.). RSC Publishing. Retrieved from a valid URL.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Cyclohexanedimethanol - Wikipedia [en.wikipedia.org]

- 3. 1,4-Cyclohexanedimethanol | C8H16O2 | CID 7735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Development 1,4-Cycloheanedimethanol (CHDM) and Cyclic Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications[v1] | Preprints.org [preprints.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. ジメチル シクロヘキサン-1,4-ジカルボキシラート、cisとtransの混合物 97% | Sigma-Aldrich [sigmaaldrich.com]

Dimethyl Cyclohexane-1,1-dicarboxylate proper disposal procedures

Topic: Dimethyl Cyclohexane-1,1-dicarboxylate Proper Disposal Procedures

Executive Summary

Dimethyl Cyclohexane-1,1-dicarboxylate (CAS: 72963-31-6) is an organic diester typically used as a reagent in chemical synthesis.[1][2] While not classified as a P-listed or U-listed acute hazardous waste under RCRA, it requires management as a combustible organic liquid with potential irritant properties (Eye/Skin).

Immediate Action Required:

-

Do NOT pour down the drain.

-

Do NOT mix with strong oxidizers (e.g., nitric acid, perchlorates).

-

Primary Disposal Method: Thermal destruction (Incineration) via a licensed chemical waste contractor.

Chemical Profile & Hazard Identification

Before handling waste, verify the chemical identity to ensure compatibility with waste streams.

| Property | Data / Specification |